molecular formula C10H11BrFN B12436845 2-(3-Bromo-4-fluorophenyl)pyrrolidine

2-(3-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B12436845
M. Wt: 244.10 g/mol
InChI Key: NXJKUAVUUUVOOC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

NXJKUAVUUUVOOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl halide and the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural properties.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Bromo-4-fluorophenyl)pyrrolidine
  • CAS Registry Number : 1260742-59-3
  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 244.10 g/mol
  • Structure : Comprises a pyrrolidine ring (a five-membered secondary amine) linked to a 3-bromo-4-fluorophenyl group.

Key Features :

  • The bromine and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
  • Pyrrolidine’s saturated ring provides conformational flexibility, making it relevant in medicinal chemistry for modulating target binding .

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(4-Bromo-3-fluorophenyl)pyrrolidine

  • CAS Number : 1175528-91-2
  • Structural Difference : Bromine and fluorine substituents are swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro).
  • Impact: Electronic Effects: Bromine at the para position (relative to the pyrrolidine linkage) may enhance electron-withdrawing effects, altering reactivity in cross-coupling reactions.

Pyridine-Based Analogs: 2-Bromo-3-methylpyridine

  • CAS Number : 3430-17-9
  • Molecular Formula : C₆H₆BrN
  • Key Differences :
    • Ring System : Pyridine (aromatic, six-membered) vs. pyrrolidine (saturated, five-membered).
    • Substituents : Methyl group at the 3-position instead of fluorine.
  • Properties :
    • Pyridine’s aromaticity increases stability but reduces flexibility.
    • Bromine’s position on pyridine may direct electrophilic substitution differently compared to brominated phenyl-pyrrolidine derivatives .

Ether-Linked Derivatives: 3-(2-Bromo-4-fluorophenoxy)pyrrolidine Hydrochloride

  • CAS Number: Not explicitly provided (see )
  • Structural Difference: A phenoxy group (ether linkage) connects the pyrrolidine and halogenated aromatic ring.
  • Impact: Solubility: The ether linkage may enhance polarity and water solubility compared to direct phenyl attachment.

Physicochemical and Reactivity Comparison

Property This compound 2-(4-Bromo-3-fluorophenyl)pyrrolidine 2-Bromo-3-methylpyridine 3-(2-Bromo-4-fluorophenoxy)pyrrolidine HCl
Molecular Weight 244.10 g/mol Similar (exact value N/A) 172.02 g/mol Likely higher due to HCl salt
Ring Type Saturated (pyrrolidine) Saturated (pyrrolidine) Aromatic (pyridine) Saturated (pyrrolidine) with ether linkage
Key Substituents 3-Br, 4-F on phenyl 4-Br, 3-F on phenyl 2-Br, 3-CH₃ on pyridine 2-Br, 4-F on phenoxy group
Reactivity Electrophilic substitution at phenyl ring Similar, but bromine position affects sites Directed by pyridine’s N atom Ether linkage may reduce ring reactivity

Biological Activity

2-(3-Bromo-4-fluorophenyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and interaction with biological targets, which may lead to therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}BrF
  • Molecular Weight : Approximately 232.11 g/mol

The compound features a pyrrolidine ring substituted with a 3-bromo-4-fluorophenyl group, which significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways. This characteristic makes it a candidate for drug discovery, particularly in targeting diseases where such interactions are critical.

Binding Affinity Studies

Studies have demonstrated that compounds similar to this compound show significant binding affinities to various receptors and enzymes. For instance, the presence of halogens like bromine and fluorine can increase the electronic properties of the compound, thereby enhancing its interaction with biological targets.

Case Studies

  • Mitochondrial Permeability Transition Pore (mPTP) Blockers :
    • In a study evaluating pyrrolidine derivatives, compounds structurally related to this compound exhibited potent mPTP blocking activity. The structure-activity relationship (SAR) indicated that specific substitutions could enhance inhibitory effects on mPTP opening induced by amyloid beta .
    • Table 1: Inhibitory Activity of Pyrrolidine Derivatives
      Compound% Increase in g/r RatioIC50_{50} (nM)
      This compound<40%TBD
      Control (Cyclosporin A)BaselineTBD
  • Cytochrome P450 Stability :
    • Another study focused on the stability of cytochrome P450 isozymes when treated with various pyrrolidine derivatives. The results indicated that modifications in the structure could lead to increased stability and reduced inhibitory effects on CYP enzymes .

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with pyrrolidine, often facilitated by bases such as sodium hydride or potassium carbonate. Purification methods like recrystallization or chromatography are employed to isolate the final product.

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